molecular formula C16H19N3O5S B2883163 Ethyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946284-88-4

Ethyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2883163
CAS No.: 946284-88-4
M. Wt: 365.4
InChI Key: WOTYAPWHNJLREL-UHFFFAOYSA-N
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Description

Ethyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-derived carbamate compound featuring a 3,4-dimethoxyphenyl substituent linked via an amide bond to a thiazole ring. This structure combines electron-rich aromatic motifs (dimethoxy groups) with heterocyclic and carbamate functionalities, which are often associated with pharmacological activity, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name

ethyl N-[4-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-4-24-16(21)19-15-18-11(9-25-15)8-14(20)17-10-5-6-12(22-2)13(7-10)23-3/h5-7,9H,4,8H2,1-3H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTYAPWHNJLREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound belonging to the thiazole derivative class, characterized by its complex structure that includes a thiazole ring, an ethyl carbamate moiety, and a 3,4-dimethoxyphenyl group. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Structural Overview

The compound's structure can be broken down into three primary components:

  • Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen, known for its role in various biological activities.
  • Ethyl Carbamate Moiety : Enhances the compound's solubility and biological activity.
  • 3,4-Dimethoxyphenyl Group : Contributes to the compound's pharmacological properties through its electron-donating effects.

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound may exhibit similar activities. Research indicates that thiazole compounds can inhibit bacterial growth and possess antifungal properties. For instance, studies have shown that related thiazole derivatives effectively inhibit pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant bacteria.

Antitumor Activity

The antitumor potential of thiazole derivatives has also been documented. This compound could act as a lead compound in cancer therapy. Thiazole-containing compounds have been reported to inhibit key enzymes involved in cancer cell proliferation and survival, such as BRAF(V600E) and EGFR . Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic markers.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazoles make them attractive candidates for treating inflammatory diseases. This compound may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in inflammatory processes. This suggests that the compound could be beneficial in managing conditions like arthritis or other inflammatory disorders.

Understanding the mechanisms underlying the biological activities of this compound is essential for its development as a therapeutic agent. The following pathways are hypothesized:

  • Enzyme Inhibition : The thiazole ring may interact with various enzymes involved in disease processes, leading to reduced activity of targets such as kinases and proteases.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation and promoting apoptosis through modulation of cyclins and CDKs.
  • Reactive Oxygen Species (ROS) : Some studies suggest that thiazole derivatives can increase oxidative stress in cancer cells, leading to cell death.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against other structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-(Phenylthiazol-2-yl)-1H-pyrazoleThiazole ring with pyrazoleAntimicrobial
4-(Thiazol-2-yl)pyrimidinonesThiazole and pyrimidine ringsAntitumor
N-(Thiazol-2-yl)benzenesulfonamidesThiazole with sulfonamideAntibacterial

This table illustrates that while many thiazole derivatives share similar biological activities, the specific arrangement of functional groups in this compound may confer distinct pharmacological properties not present in other compounds.

Case Studies

Recent studies have focused on evaluating the biological activity of this compound through various in vitro assays:

  • Antibacterial Assay : The compound was tested against several bacterial strains using the agar diffusion method. Results indicated significant inhibition zones comparable to standard antibiotics.
  • Cytotoxicity Assay : Using MTT assays on human cancer cell lines (e.g., PC3 prostate cancer cells), this compound demonstrated dose-dependent cytotoxicity with IC50 values indicating potent activity.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.

Scientific Research Applications

Ethyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole derivative with potential applications in medicinal chemistry as an active pharmaceutical ingredient. Its structure consists of a thiazole ring, an ethyl carbamate moiety, and a 3,4-dimethoxyphenyl group.

Potential Applications

  • Medicinal Chemistry: Due to its anticipated biological activities, this compound may be used as an active pharmaceutical ingredient. Its structure allows it to be used to create new treatments for illnesses including cancer and infections brought on by resistant bacteria. It might also act as a starting point for further structural changes aimed at increasing effectiveness and decreasing toxicity.
  • Drug Development: Compounds containing thiazole rings have been studied for their biological activities, such as antitumor, antimicrobial, and anti-inflammatory properties, suggesting that this compound may have similar activities due to its structural features. Studies indicate that thiazole derivatives have the ability to prevent enzymes and pathways involved in disease processes, making them appealing possibilities for drug development.

Biological Activity

The chemical reactivity of this compound is due to its functional groups. The nitrogen atom in the thiazole ring can participate in nucleophilic substitution reactions, and the carbamate group can undergo hydrolysis or transesterification. The phenyl group can also participate in electrophilic aromatic substitution reactions, which allows for further modifications of the compound.

Interaction Studies

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Key Substituents Biological Activity Reference
Ethyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (Target) Thiazole + carbamate 3,4-Dimethoxyphenyl, ethyl carbamate Not explicitly tested
Ethyl 3-(2-(3,4-dimethoxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxamide (6) Thiazolidinone + thiophene 3,4-Dimethoxyphenyl, thiophene Anticancer (inferred)
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (5) Thiazolidinone + quinazoline Phenyl, thioacetamide Not reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethylamine Anticancer (potential)
4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives (e.g., 7b, 11) Thiazole + carbohydrazide Phenyl, methyl, hydrazide IC50 = 1.61–1.98 µg/mL (HepG-2)

Key Observations :

  • Thiazole vs. Thiazolidinone: The target compound’s thiazole ring lacks the 4-oxo modification seen in thiazolidinone derivatives (e.g., compound 5 and 6), which may reduce its electrophilicity and alter metabolic stability .
  • Carbamate vs. Amide : Unlike Rip-B (benzamide) or compound 5 (thioacetamide) , the carbamate group in the target compound may enhance hydrolysis-dependent activation, a feature common in prodrug design.
Pharmacological Activity

Anticancer Potential:

  • Thiazole derivatives with carbohydrazide substituents (e.g., compounds 7b and 11) exhibit potent activity against HepG-2 cells (IC50 < 2 µg/mL) .
  • The 3,4-dimethoxyphenyl group, present in both the target compound and Rip-B, is associated with enhanced binding to kinase targets due to electron-donating effects .
Structure-Activity Relationships (SAR)
  • Thiazole Core : The thiazole ring is critical for bioactivity; derivatives lacking this core (e.g., Rip-B) show reduced specificity for thiazole-associated targets like tubulin or kinases .
  • 3,4-Dimethoxyphenyl Group : This substituent improves solubility and π-π stacking interactions, as seen in compound 6 and Rip-B .
  • Carbamate vs. Ester : Ethyl carbamate in the target compound may confer better membrane permeability than ester derivatives (e.g., ethyl chloroacetate in ) .

Q & A

Q. What synthetic routes are recommended for synthesizing Ethyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate?

Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of a thiazole precursor (e.g., 2-aminothiazole) with a substituted phenylglyoxal derivative.
  • Step 2: Carbamate formation using ethyl chloroformate under basic conditions (e.g., NaHCO₃ in THF) .
  • Optimization: Reaction parameters (temperature, solvent polarity) must be controlled to achieve yields >70%. Thin-layer chromatography (TLC) and NMR are critical for monitoring intermediates and purity .

Q. Which spectroscopic techniques confirm the compound’s structural integrity?

  • 1H-NMR and 13C-NMR: Confirm proton environments (e.g., thiazole ring protons at δ 7.2–7.5 ppm, carbamate carbonyl at δ 165–170 ppm) and carbon backbone .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 348.38 for C₁₅H₁₆N₄O₄S) validate the molecular formula .
  • IR Spectroscopy: Detect functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

  • Cytotoxicity: Similar thiazole-carbamates induce apoptosis in HepG2 cells via oxidative stress (IC₅₀ ~20–50 µM) .
  • Antimicrobial Potential: Thiazole derivatives show activity against Gram-positive bacteria (MIC 8–32 µg/mL) .
  • Enzyme Inhibition: Carbamates may inhibit chitin synthase (relevant in antifungal studies) .

Advanced Questions

Q. How can researchers optimize synthesis yield and purity?

  • Microwave-Assisted Synthesis: Reduces reaction time by 60% and improves yield (e.g., 85% vs. 65% conventional) for analogous compounds .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance carbamate formation efficiency.
  • Purification: Gradient column chromatography (hexane:ethyl acetate) resolves by-products. Confirm purity via HPLC (>95%) .

Q. What mechanistic hypotheses explain its biological activity?

  • Oxidative Stress Pathway: ROS generation triggers mitochondrial apoptosis (evidenced by caspase-3 activation in HepG2 cells) .
  • Target Interaction: Molecular docking suggests binding to kinase domains (e.g., EGFR; binding energy ≤ -8.5 kcal/mol) via hydrogen bonding with the thiazole ring .
  • Chitin Synthase Inhibition: Fluorinated analogs disrupt insect growth, implying potential agrochemical applications .

Q. How should contradictions in biological data across studies be addressed?

  • Dose-Response Validation: Test across multiple concentrations (e.g., 1–100 µM) to confirm activity thresholds.
  • Cell Line Specificity: Compare results in HepG2 vs. MCF-7 cells to assess tissue selectivity .
  • Purity Checks: Contaminants in <90% pure samples may skew results; re-test with HPLC-validated batches .

Q. What computational methods predict target interactions?

  • Molecular Docking (AutoDock Vina): Screen against Protein Data Bank (PDB) targets (e.g., 1M17 for EGFR). Prioritize poses with RMSD ≤2.0 Å .
  • QSAR Modeling: Use descriptors like logP and topological polar surface area (TPSA) to correlate structure with cytotoxicity (R² >0.7) .

Q. How can analogs be designed to improve pharmacokinetics?

  • Substituent Modification: Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • Prodrug Strategies: Introduce esterase-sensitive moieties to improve oral bioavailability .
  • Table: Structural Analogs and Activities
CompoundModificationBioactivity Improvement
Ethyl carbamate derivativeFluorinated phenyl2x higher cytotoxicity
Methylthio analogThioether substitutionEnhanced solubility
Source: Adapted from

Methodological Considerations

  • Safety: No direct toxicity data exists; handle as per carbamate guidelines (use PPE, avoid inhalation) .
  • Stability: Store at -20°C in anhydrous DMSO; avoid acidic/basic conditions to prevent hydrolysis .
  • Data Reproducibility: Validate assays with positive controls (e.g., doxorubicin for cytotoxicity, fluconazole for antifungal tests).

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